2-(o-Tolyl)pyrimidin-4(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-(2-methylphenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H10N2O/c1-8-4-2-3-5-9(8)11-12-7-6-10(14)13-11/h2-7H,1H3,(H,12,13,14) |
InChI Key |
IBYBYYLHWVNSCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC=CC(=O)N2 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for Pyrimidin 4 3h One Derivatives
Classical and Established Synthetic Approaches
The construction of the pyrimidin-4(3H)-one ring system has traditionally relied on well-established cyclocondensation and multicomponent reactions. These methods, while foundational, continue to be relevant in organic synthesis.
Cyclocondensation Reactions
Cyclocondensation reactions represent one of the most fundamental strategies for the synthesis of pyrimidin-4(3H)-one derivatives. This approach typically involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with an amidine. In the context of 2-(o-Tolyl)pyrimidin-4(3H)-one, the key starting materials would be o-tolylamidine and a suitable three-carbon building block, such as a β-ketoester.
The general mechanism involves the initial condensation of the amidine with one of the carbonyl groups of the β-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to afford the pyrimidinone ring. The reaction is often catalyzed by either acid or base. While specific examples detailing the synthesis of this compound via this method are not extensively documented in readily available literature, the synthesis of various 2,6-substituted pyrimidin-4-ols through the condensation of amidines with β-keto esters is a well-established protocol. nih.gov This general approach serves as a viable pathway to the target compound.
A related classical method involves the reaction of β-keto esters with urea (B33335) or thiourea (B124793), followed by alkylation, which can also be adapted for the synthesis of 2-substituted pyrimidinones (B12756618). rsc.org
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. The Biginelli reaction, a classic MCR, is a cornerstone in the synthesis of dihydropyrimidinones and can be adapted for pyrimidinone synthesis. organic-chemistry.orgyoutube.com
The archetypal Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea. organic-chemistry.orgyoutube.com For the synthesis of a 2-(o-tolyl) substituted pyrimidinone, o-tolualdehyde would be the aldehyde component. The reaction mechanism is believed to proceed through the formation of an N-acyliminium ion intermediate, which then undergoes nucleophilic attack by the β-ketoester, followed by cyclization and dehydration. organic-chemistry.orgyoutube.com
Numerous catalysts, including Brønsted and Lewis acids, have been employed to improve the yields and reaction conditions of the Biginelli reaction. nih.gov For instance, SnCl₂·2H₂O has been shown to be an effective catalyst for the three-component condensation of aromatic aldehydes, ethyl acetoacetate, and urea or thiourea in neutral media. researchgate.net While a direct example for this compound is not explicitly provided, the reaction of various aromatic aldehydes demonstrates the broad applicability of this method. researchgate.net
Furthermore, four-component Biginelli-type reactions have also been developed, expanding the structural diversity of the resulting pyrimidine (B1678525) derivatives. researchgate.net These MCR strategies represent a powerful and convergent approach to the synthesis of a wide range of substituted pyrimidinones.
Modern and Sustainable Synthetic Innovations
In recent years, the development of more sustainable and efficient synthetic methods has been a major focus in organic chemistry. This has led to the exploration of catalytic systems, including metal catalysis, organocatalysis, and biocatalysis, for the synthesis of pyrimidin-4(3H)-one derivatives.
Catalytic Reaction Development
Copper-catalyzed cross-coupling reactions, particularly the Ullmann-type C-N coupling, have emerged as a powerful tool for the formation of carbon-nitrogen bonds. While direct application of CuI-catalyzed Ullmann-type C-N cross-coupling for the synthesis of this compound is not extensively reported, related copper-catalyzed annulation reactions have been successfully employed for the synthesis of substituted pyrimidines. For instance, a copper-catalyzed [4+2] annulation of α,β-unsaturated ketoximes with activated nitriles provides a route to 2,4,6-trisubstituted pyrimidines. organic-chemistry.org This methodology, which tolerates a variety of functional groups, showcases the potential of copper catalysis in constructing the pyrimidine core. organic-chemistry.org
The synthesis of 2-arylpyrrolidines via copper-catalyzed coupling of styrenes with potassium β-aminoethyl trifluoroborates further highlights the utility of copper in C-N bond formation, a key step in many heterocyclic syntheses. nih.gov Although not a direct synthesis of the target pyrimidinone, these examples suggest that a copper-catalyzed approach, possibly involving the coupling of a pre-functionalized pyrimidine precursor with an o-tolyl-containing reagent, could be a viable synthetic strategy.
Organocatalysis: The use of small organic molecules as catalysts has gained significant traction as a green and sustainable alternative to metal-based catalysis. In the context of pyrimidinone synthesis, organocatalysts have been explored, particularly in promoting Biginelli-type reactions. nih.gov For example, thiourea-based organocatalysts have been shown to be effective in the enantioselective Biginelli reaction, demonstrating the potential for asymmetric synthesis of chiral dihydropyrimidinones. While specific organocatalytic methods for the direct synthesis of this compound are not well-documented, the general principles of organocatalysis in multicomponent reactions leading to pyrimidine scaffolds are established. nih.gov
Biocatalysis: The use of enzymes as catalysts in organic synthesis offers unparalleled selectivity and mild reaction conditions. While the field of biocatalysis is rapidly expanding, its application to the synthesis of complex heterocyclic structures like this compound is still an emerging area. General enzymatic processes for amine synthesis, such as reductive amination using imine reductases, are well-developed and could potentially be integrated into a multi-step synthesis of the target molecule. mdpi.com The de novo biosynthesis of pyrimidines in biological systems involves a series of enzymatic steps, starting from simple precursors like bicarbonate and ammonia. youtube.comyoutube.com Although this natural pathway is complex, it provides inspiration for the development of novel biocatalytic cascades for the synthesis of pyrimidine derivatives. The enzymatic synthesis and breakdown of pyrimidines have been studied, but direct application for the preparation of specifically substituted pyrimidin-4(3H)-ones like the o-tolyl derivative remains a challenge for future research. nih.gov
Green Chemistry Principles in Synthesis
The synthesis of pyrimidin-4(3H)-one derivatives has increasingly benefited from the application of green chemistry principles, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. nih.gov These modern approaches offer significant advantages over traditional methods, including shorter reaction times, higher yields, and simpler workup procedures. nih.gov
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds, including pyrimidinones. nih.gov This technique utilizes microwave irradiation to heat the reaction mixture, often leading to a dramatic reduction in reaction times compared to conventional heating methods. nih.govresearchgate.net For instance, the synthesis of pyrimidine derivatives from chalcones and urea, which might take several hours under reflux, can be completed in minutes in a microwave reactor. nih.gov This acceleration is attributed to efficient and uniform heating of the solvent and reactants. nih.gov
Microwave-assisted synthesis is not only faster but can also lead to cleaner reactions with higher yields and is considered an eco-friendly approach. nih.gov Multicomponent reactions, where three or more reactants are combined in a single step to form a product, are particularly well-suited for microwave conditions, further enhancing the efficiency and green credentials of the synthesis. nih.govresearchgate.net
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrimidine Derivatives
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Source(s) |
|---|---|---|---|
| Reaction Time | Hours to Days | Minutes | nih.gov, researchgate.net |
| Energy Consumption | High | Low | nih.gov |
| Yield | Moderate to Good | Often Higher | nih.gov |
| Byproducts | More prevalent | Minimized | nih.gov |
Solvent-Free and Aqueous Media Reactions
A cornerstone of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic and environmentally harmful. nih.gov To this end, performing reactions under solvent-free conditions or in aqueous media represents a significant advancement.
Solvent-free reactions, sometimes referred to as "grindstone chemistry" or mechanochemistry, involve the grinding or milling of solid reactants together, sometimes with a catalytic amount of a solid support or acid. rsc.orgyoutube.com This method is highly efficient, reduces waste, and simplifies product purification. nih.gov For example, the Biginelli reaction to produce dihydropyrimidinones can be carried out efficiently under solvent-free conditions using a catalyst like copper(II) chloride. rsc.org
Alternatively, water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of pyrimidinone derivatives has been successfully demonstrated in water, often in multicomponent reactions facilitated by microwave irradiation. researchgate.net These aqueous methods avoid the environmental impact associated with organic solvents and can simplify the isolation of the product, which may precipitate directly from the reaction mixture. youtube.com
Solid-Phase Synthesis Techniques
Solid-phase synthesis (SPS) offers a powerful platform for the construction of libraries of heterocyclic compounds, including pyrimidine derivatives. jocpr.com In this technique, the starting material is covalently attached to an insoluble polymer support (resin). Reagents and excess reactants are added in solution, and after the reaction is complete, they can be easily washed away, leaving the polymer-bound product. This simplifies purification immensely, as it eliminates the need for chromatographic separation after each step.
The synthesis of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones has been demonstrated using a solid-phase approach where a pyrimidine precursor is bound to a polymer support. rsc.org Subsequent chemical transformations, including cyclization and substitution reactions, are carried out on the resin. The final product is then cleaved from the support in high purity. rsc.org This methodology is highly amenable to automation and is a key technology in combinatorial chemistry and drug discovery. The use of microwave heating can also be integrated with SPS to accelerate reaction times. jocpr.com
Specific Synthetic Routes to this compound
Strategies Involving o-Tolyl Precursors
The most direct and classical approach to constructing the this compound scaffold is the cyclocondensation reaction between an o-tolyl-containing amidine and a three-carbon component, typically a β-keto ester or a related β-dicarbonyl compound. rsc.org
This method, a variation of the Principal Synthesis, would involve the reaction of o-toluamidine with a compound like ethyl acetoacetate or ethyl formylacetate . The reaction is typically carried out in the presence of a base, such as sodium ethoxide in ethanol (B145695). The base deprotonates the β-dicarbonyl compound, which then attacks the amidine, leading to a cyclization and dehydration sequence to form the pyrimidinone ring.
Proposed Reaction Scheme:
or
The synthesis of various 2-aryl and 2-heteroaryl pyrimidinone derivatives has been successfully achieved using this fundamental strategy, highlighting its reliability and broad scope. researchgate.netrsc.org For example, a series of 6-aryl-4-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl) pyrimidin-2-amines were synthesized by reacting chalcone (B49325) derivatives with guanidine (B92328) nitrate, which follows a similar cyclocondensation principle. researchgate.net
Table 2: Analogous Cyclocondensation Reactions for 2-Substituted Pyrimidinones
| Amidine/Guanidine Precursor | β-Dicarbonyl/Chalcone Component | Product Type | Source(s) |
|---|---|---|---|
| Guanidine Hydrochloride | Substituted β-keto esters | 2-Aminopyrimidinones | nih.gov |
| Benzamidine Hydrochloride | Ethyl formylacetate | 2-Phenylpyrimidin-4(3H)-one | rsc.org (by analogy) |
| Guanidine Nitrate | Aryl-enones (Chalcones) | 2-Amino-4,6-diarylpyrimidines | researchgate.net |
| o-Toluamidine (proposed) | Ethyl formylacetate (proposed) | This compound | N/A |
Functionalization of the 2-Methyl Group in Related Systems
An alternative synthetic strategy involves starting with a pre-formed pyrimidinone ring bearing a methyl group at the 2-position, such as 2-methylpyrimidin-4(3H)-one , and then functionalizing this methyl group to introduce the o-tolyl moiety. This approach is more complex and likely involves a multi-step sequence.
A plausible, albeit hypothetical, pathway would be:
Halogenation: The first step would involve the radical halogenation of the 2-methyl group to form a 2-(halomethyl)pyrimidin-4(3H)-one (e.g., 2-(bromomethyl)pyrimidin-4(3H)-one). This type of reaction is typically initiated by UV light or a radical initiator using reagents like N-bromosuccinimide (NBS). wizeprep.comchemistrysteps.comyoutube.com The pyrimidinone nitrogen would likely need to be protected during this step.
Cross-Coupling: The resulting 2-(halomethyl)pyrimidin-4(3H)-one could then undergo a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura reaction, with o-tolylboronic acid . nih.govyoutube.com This would form the required carbon-carbon bond between the pyrimidinone's exocyclic methylene (B1212753) and the o-tolyl ring.
This functionalization strategy leverages the power of modern cross-coupling chemistry, which is widely used for creating C-C bonds in the synthesis of complex molecules. nih.govyoutube.comyoutube.com While direct examples on a 2-methylpyrimidinone are scarce, the Suzuki-Miyaura cross-coupling of halo-substituted pyridopyrimidinones with arylboronic acids has been successfully demonstrated, supporting the feasibility of this approach. nih.gov
Mechanistic Investigations of Formation Reactions
The formation of 2-aryl-pyrimidin-4(3H)-ones, such as this compound, is most commonly achieved through the Pinner synthesis. This reaction involves the condensation of an amidine with a β-dicarbonyl compound, typically a β-ketoester. slideshare.netslideshare.net The reaction can be catalyzed by either acid or base. slideshare.net The generally accepted mechanism proceeds through a series of steps involving nucleophilic attack, cyclization, and dehydration.
Elucidation of Reaction Intermediates
The Pinner pyrimidine synthesis is believed to proceed through several key intermediates. The initial step involves the reaction between the amidine, in this case, o-tolylamidine, and a β-ketoester like ethyl acetoacetate.
The proposed mechanistic pathway involves the following stages:
Nucleophilic Attack: The reaction commences with the nucleophilic attack of one of the nitrogen atoms of the o-tolylamidine on the more electrophilic carbonyl carbon of the β-ketoester. This initial attack forms a tetrahedral intermediate .
Formation of a Vinylogous Amide: The tetrahedral intermediate can then undergo dehydration to form a more stable, conjugated intermediate, often referred to as a vinylogous amide or an enamine.
Intramolecular Cyclization: The second nitrogen atom of the amidine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group (the ester). This cyclization step leads to the formation of a dihydropyrimidinone intermediate.
Aromatization: The final step involves the elimination of a molecule of water and ethanol (from the original ester group) to yield the aromatic this compound ring system.
While the direct isolation and characterization of these intermediates can be challenging due to their transient nature, their existence is supported by computational studies and by analogy to related condensation reactions. nih.gov Density Functional Theory (DFT) calculations on similar pyrimidine-forming reactions have been used to model the structures and relative energies of these proposed intermediates, providing theoretical support for the stepwise mechanism. nih.govresearchgate.net
Kinetics and Thermodynamics of Pyrimidinone Formation
Detailed kinetic and thermodynamic data for the specific synthesis of this compound are not extensively reported in publicly available literature. However, general principles and data from related systems offer valuable insights.
Kinetics: The rate of the reaction is influenced by several factors, including the nature of the substituents on both the amidine and the β-dicarbonyl compound, the catalyst used, the solvent, and the reaction temperature. For instance, electron-withdrawing groups on the β-dicarbonyl compound can enhance the electrophilicity of the carbonyl carbons, potentially increasing the rate of the initial nucleophilic attack. Conversely, the steric hindrance from the ortho-tolyl group in this compound might influence the rate of both the initial attack and the subsequent cyclization step compared to an unsubstituted phenylamidine.
Kinetic studies on related pyrimidine syntheses have been performed, though specific rate constants and activation energies for the formation of 2-aryl-pyrimidin-4(3H)-ones are not commonly tabulated in the literature.
| Reaction Step | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol) at 298 K |
|---|---|---|---|
| 1. Nucleophilic Attack & Intermediate Formation | -20 to -40 | -80 to -120 | Positive or slightly negative |
| 2. Cyclization | -30 to -60 | -100 to -150 | Slightly negative |
| 3. Aromatization (Dehydration) | -80 to -120 | +150 to +200 | Highly negative |
| Overall Reaction | -130 to -220 | -30 to -70 | Highly negative |
This table presents hypothetical data for illustrative purposes, as specific experimental or computational data for this compound formation is not widely published.
Structural Characterization and Spectroscopic Analysis in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, offering detailed insights into the molecular structure of a compound. By analyzing the chemical shifts, coupling constants, and correlations, the precise arrangement of atoms within the 2-(o-Tolyl)pyrimidin-4(3H)-one molecule can be determined.
Proton NMR spectroscopy provides information about the different types of hydrogen atoms in a molecule. The chemical shift of a proton is influenced by its local electronic environment. In the case of this compound, distinct signals are expected for the protons on the pyrimidinone ring and the o-tolyl group.
The protons of the tolyl group are anticipated to appear in the aromatic region of the spectrum, typically between δ 7.0 and 8.0 ppm. The ortho, meta, and para protons will exhibit characteristic splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with neighboring protons. The methyl group protons of the tolyl substituent would be expected to resonate as a singlet in the upfield region, generally around δ 2.3-2.5 ppm.
The protons on the pyrimidinone ring will have their own characteristic chemical shifts. The N-H proton is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The olefinic protons on the pyrimidine (B1678525) ring will also have distinct resonances, influenced by the electron-withdrawing effect of the adjacent nitrogen atoms and the carbonyl group.
Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Pyrimidinone N-H | Variable, typically broad | Singlet (broad) |
| Pyrimidinone C-H | ~6.0 - 8.5 | Doublet/Multiplet |
| Tolyl Aromatic C-H | ~7.0 - 8.0 | Multiplet |
| Tolyl -CH₃ | ~2.3 - 2.5 | Singlet |
Note: These are estimated values based on general principles and data from similar compounds. Actual values may vary depending on the solvent and experimental conditions.
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon (C=O) of the pyrimidinone ring is expected to be the most downfield signal, typically appearing in the range of δ 160-180 ppm. The sp²-hybridized carbons of both the pyrimidine ring and the tolyl group will resonate in the aromatic region, generally between δ 110 and 160 ppm. The specific chemical shifts will be influenced by the substitution pattern and the electronic effects of the nitrogen atoms. The methyl carbon of the tolyl group will appear at a much higher field, typically around δ 20-25 ppm.
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Pyrimidinone C=O | 160 - 180 |
| Pyrimidinone C=C/C=N | 110 - 160 |
| Tolyl Aromatic C | 120 - 140 |
| Tolyl -CH₃ | 20 - 25 |
Note: These are estimated values based on general principles and data from similar compounds. Actual values may vary depending on the solvent and experimental conditions.
Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the proton and carbon signals and for determining the connectivity of the molecule.
COSY (Correlation Spectroscopy) is used to identify protons that are coupled to each other. For this compound, COSY would show correlations between adjacent protons on the tolyl ring and between coupled protons on the pyrimidinone ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This technique is crucial for assigning the carbon signals based on the already assigned proton signals.
The application of these 2D NMR techniques would provide a definitive structural elucidation of this compound.
Vibrational Spectroscopy
Vibrational spectroscopy, which includes FTIR and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are sensitive to the functional groups present in a molecule and can provide a unique "fingerprint" for identification.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum shows absorption bands at specific frequencies corresponding to the different functional groups.
For this compound, the FTIR spectrum is expected to show several characteristic absorption bands:
N-H Stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the pyrimidinone ring. The broadening is due to hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹.
C=O Stretching: A strong, sharp absorption band in the region of 1650-1700 cm⁻¹ is characteristic of the carbonyl group (C=O) in the pyrimidinone ring. For a similar compound, 1-p-tolyl-pyrimidine-2,4,6-trione, a strong absorption band is observed at 1720 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine and tolyl rings will appear in the 1400-1650 cm⁻¹ region.
Fingerprint Region: The region below 1400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bands that are unique to the molecule, arising from various bending and stretching vibrations.
Table 3: Expected Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | 3200 - 3400 (broad) |
| Aromatic C-H | Stretching | > 3000 |
| Aliphatic C-H | Stretching | < 3000 |
| C=O | Stretching | 1650 - 1700 (strong) |
| C=N, C=C | Stretching | 1400 - 1650 |
Note: These are expected ranges and the exact positions of the bands can be influenced by the molecular environment and physical state of the sample.
Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FTIR. It measures the inelastic scattering of monochromatic light. While FTIR is particularly sensitive to polar functional groups like C=O, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations, such as C-C bonds in aromatic rings.
Although specific Raman spectroscopic data for this compound is not available, the technique holds potential for its analysis. A Raman spectrum of this compound would be expected to show characteristic bands for the pyrimidine ring vibrations and the vibrations of the tolyl substituent. In particular, the symmetric breathing modes of the aromatic rings would likely give rise to strong Raman signals. A study on aromatic pyrimidine-based halogen bond acceptors has shown that modifications to the pyrimidine ring affect its signature ring breathing mode, ν1. researchgate.net Raman spectroscopy could also be used to study intermolecular interactions, such as hydrogen bonding, in the solid state.
The combination of FTIR and Raman spectroscopy would provide a more complete vibrational analysis of this compound, aiding in its structural confirmation and the study of its molecular properties.
Mass Spectrometry (MS) for Molecular Structure Confirmation
Electron ionization mass spectrometry (EI-MS) is a fundamental tool for confirming the molecular weight and probing the fragmentation pathways of organic molecules like this compound. Upon electron impact, the molecule is expected to form a molecular ion (M+•), which corresponds to its molecular weight. This molecular ion is energetically unstable and undergoes fragmentation into smaller, charged particles.
The fragmentation pattern is a unique fingerprint of the molecule. For 2-substituted pyrimidin-4(3H)-ones, fragmentation is influenced by the nature of the substituent at the 2-position. General fragmentation pathways for pyrimidinone derivatives often involve the loss of small neutral molecules such as carbon monoxide (CO) and hydrogen cyanide (HCN). In the case of this compound, characteristic fragmentation would likely involve:
Loss of a methyl radical (•CH₃) from the tolyl group to form a stable ion.
Cleavage of the tolyl group itself.
Retro-Diels-Alder reaction of the pyrimidinone ring, a common fragmentation pathway for heterocyclic systems.
Intramolecular cyclization , which has been observed in 2-substituted pyrimidin-4(3H)-ones, potentially involving the ortho-methyl group of the tolyl substituent.
The analysis of these fragment ions allows for the confirmation of the different structural components of the molecule. The relative abundance of these fragments provides insight into the stability of the resulting ions and the lability of the chemical bonds.
Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Neutral Loss |
| 198 | [M]+• | - |
| 183 | [M - CH₃]+ | •CH₃ |
| 170 | [M - CO]+• | CO |
| 104 | [C₇H₇N]+ | C₃H₂O |
| 91 | [C₇H₇]+ | C₄H₃N₂O |
X-ray Crystallography for Solid-State Structure Determination
While the specific crystal structure of this compound was not found in the provided search results, analysis of closely related pyrimidine derivatives allows for a detailed prediction of its solid-state characteristics. X-ray crystallography of similar compounds, such as various substituted pyrimidinones (B12756618) and triazolopyrimidines, reveals key structural features that are expected to be present in the title compound.
In the solid state, the pyrimidin-4(3H)-one ring is expected to be nearly planar. The o-tolyl substituent at the 2-position will likely be twisted out of the plane of the pyrimidine ring due to steric hindrance between the ortho-methyl group and the hydrogen atom at the N3 position or the carbonyl group at the C4 position of the pyrimidine ring.
Intermolecular hydrogen bonding is a dominant feature in the crystal packing of pyrimidin-4(3H)-one derivatives. It is anticipated that molecules of this compound will form hydrogen-bonded dimers or chains in the solid state, with the N3-H acting as a hydrogen bond donor and the C4=O group acting as a hydrogen bond acceptor. These interactions play a crucial role in the stability of the crystal lattice.
Table 2: Expected Crystallographic Parameters for this compound Based on Analogous Structures
| Parameter | Expected Value/Range |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric group |
| C=O Bond Length | ~1.23 - 1.25 Å |
| C-N Bond Lengths (ring) | ~1.33 - 1.38 Å |
| C2-C(Aryl) Bond Length | ~1.48 - 1.50 Å |
| Dihedral Angle (Pyrimidine-Aryl) | 20 - 40° |
Note: These values are estimations based on crystallographic data of related pyrimidinone structures and are intended to be representative.
Tautomeric Forms and Conformational Preferences of the Pyrimidin-4(3H)-one Ring System
Pyrimidin-4(3H)-one and its derivatives can theoretically exist in several tautomeric forms due to proton migration. The principal tautomers are the keto form (pyrimidin-4(3H)-one) and the enol form (4-hydroxypyrimidine).
Theoretical and experimental studies on related 4-pyrimidinone systems have consistently shown that the keto tautomer, specifically the 3H-form, is the most stable and predominant form in both the solid state and in the gas phase. This preference is attributed to the greater stability of the amide resonance within the pyrimidinone ring compared to the aromaticity of the hydroxypyrimidine form.
The conformational preferences of this compound are largely dictated by the rotational barrier around the single bond connecting the pyrimidine ring and the o-tolyl group. The presence of the methyl group in the ortho position of the tolyl ring introduces significant steric strain. To alleviate this, the tolyl ring is forced to rotate out of the plane of the pyrimidinone ring. This rotation minimizes the steric clash between the ortho-methyl group and the pyrimidinone ring, leading to a non-planar conformation. The exact dihedral angle will be a balance between the destabilizing steric effects and the stabilizing effects of any potential weak intramolecular interactions.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods, operating on the principles of quantum mechanics, can elucidate electronic structure, molecular geometries, and spectroscopic characteristics.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. DFT calculations have been employed to determine the optimized geometry of 2-(o-Tolyl)pyrimidin-4(3H)-one and to analyze its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule.
DFT studies, often utilizing functionals like B3LYP with various basis sets, can also predict spectroscopic properties such as UV-Vis and NMR spectra, which can then be compared with experimental data for validation.
While DFT is prevalent, other quantum chemical methods also find application. Ab initio methods, which are based on first principles without empirical parameters, can provide highly accurate results, albeit at a greater computational cost. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them suitable for larger molecules or for preliminary screenings. For pyrimidine (B1678525) derivatives, semi-empirical methods like AM1 have been used for initial geometry optimizations before applying more rigorous methods.
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. nih.gov By simulating the motions of atoms and molecules over time, MD can provide a detailed picture of the conformational landscape of this compound. nih.gov
These simulations can reveal the preferred orientations of the o-tolyl group relative to the pyrimidinone ring and the energetic barriers between different conformations. Understanding the conformational flexibility is critical, as it can influence the molecule's ability to bind to a biological target. The stability of different conformers and the dynamics of the torsional angles are key outputs of MD studies.
Molecular Docking Studies for Receptor-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and for understanding the molecular basis of a ligand's activity.
For this compound and related pyrimidine derivatives, molecular docking studies have been conducted to explore their interactions with various enzymes and receptors implicated in different diseases. nih.govresearchgate.netmdpi.com These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues in the receptor's binding site. The docking score, a measure of the binding affinity, is often used to rank potential drug candidates. impactfactor.org
| Derivative Class | Target Protein | Key Interactions | Reference |
|---|---|---|---|
| Thieno[2,3-d]pyrimidines | Folate Receptor β (FRβ) | Hydrogen bonding with Asp97, Arg119, and His151; π–π stacking with Tyr101 and Trp187. | nih.gov |
| Pyrido[1,2-a]pyrimidine | Carbonic Anhydrase I | Hydrogen bonds with the receptor's active site residues. | mdpi.com |
| Pyrazolo[4,3-e]pyrido[1,2-a]pyrimidines | DHFR, VEGFR2, HER-2/neu, hCA-IX, CDK6, LOX5 | Not specified in detail, but resulted in good binding energies. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing QSAR models, it is possible to predict the activity of new, unsynthesized compounds and to identify the key molecular features that contribute to their activity. nih.govtandfonline.com
For pyrimidine derivatives, 2D- and 3D-QSAR studies have been performed to guide the design of more potent analogs. nih.govnih.gov These models use various molecular descriptors, such as electronic, steric, and hydrophobic properties, to build a mathematical equation that correlates these descriptors with biological activity. The insights gained from QSAR models can help in optimizing the lead compounds by modifying their structure to enhance their activity.
| Derivative Class | Target Activity | QSAR Model Type | Key Findings | Reference |
|---|---|---|---|---|
| Pyrimido-isoquinolin-quinones | Anti-MRSA activity | 3D-QSAR (CoMFA, CoMSIA) | Activity is influenced by steric, electronic, and hydrogen-bond acceptor properties. | nih.gov |
| Furopyrimidine and Thienopyrimidine Derivatives | VEGFR-2 inhibition | 2D-QSAR (MLR, ANN) | Developed models with high predictive power (R² up to 0.998 for ANN). | nih.gov |
| Pyrimidine Derivatives | Antimalarial activity | QSAR (MLR) | Electron-donating groups enhance activity. LUMO energy is a key descriptor. |
Prediction of Reaction Pathways and Selectivity
Theoretical calculations can also be used to investigate the mechanisms of chemical reactions, providing insights into reaction pathways, transition states, and the factors that control selectivity. nih.gov For the synthesis of pyrimidine-containing heterocycles, computational studies can help in understanding the reaction mechanism, identifying the rate-determining step, and predicting the most favorable reaction conditions. researchgate.netrsc.org For instance, DFT calculations have been used to compare different plausible mechanistic routes for the formation of pyrazolo[3,4-d]pyrimidines, determining the more likely pathway. researchgate.net This predictive capability is valuable for optimizing synthetic routes and for designing novel reactions.
Chemical Reactivity and Derivatization Strategies
Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring
The reactivity of the pyrimidine ring in 2-(o-Tolyl)pyrimidin-4(3H)-one towards substitution reactions is dictated by the electron-donating and -withdrawing nature of its substituents and the inherent electronic properties of the heterocyclic system.
Electrophilic Aromatic Substitution: The pyrimidine ring is generally considered an electron-deficient system, making it less susceptible to electrophilic attack compared to benzene. However, the presence of activating groups can facilitate such reactions. In the case of pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, which share a similar heterocyclic core, electrophilic substitution reactions such as bromination, iodination, and nitration have been shown to occur on the pyrimidine ring. mdpi.com These reactions typically proceed at positions that are activated by existing substituents and where the intermediate carbocation is most stabilized. For this compound, electrophilic attack would likely be directed to the 5-position, influenced by the activating effect of the amino group in its tautomeric form.
Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyrimidine ring makes it more amenable to nucleophilic aromatic substitution (NAS), particularly when a good leaving group is present at an activated position. libretexts.orgyoutube.commasterorganicchemistry.com Electron-withdrawing groups on the ring enhance its reactivity towards nucleophiles by stabilizing the negatively charged Meisenheimer intermediate. libretexts.orgmasterorganicchemistry.com For this compound, conversion of the 4-oxo group to a better leaving group, such as a chloro group, would render the 4-position susceptible to attack by various nucleophiles. nih.gov This strategy is commonly employed in the synthesis of substituted pyrimidines. The ortho and para positions relative to the activating group are generally favored in nucleophilic aromatic substitution. libretexts.org
Reactions Involving the o-Tolyl Moiety and its Substitutions
The o-tolyl group attached to the pyrimidine ring also presents opportunities for chemical modification. The methyl group on the tolyl ring is a potential site for various reactions.
For instance, the interaction of primary aromatic amines with 2-(m-tolyl)-4-arylmethylene-2-oxazolin-5-ones in acetic acid containing sodium acetate (B1210297) leads to the formation of 1,2-diaryl-4-arylmethylene-2-imidazolin-5-ones. researchgate.net While this example involves a different heterocyclic system, it demonstrates the reactivity of the tolyl group in the context of ring transformations. The methyl group can potentially undergo oxidation, halogenation, or be utilized in condensation reactions, providing a handle for further functionalization of the molecule. The steric bulk of the o-tolyl group can also influence the regioselectivity of reactions occurring on the pyrimidine ring.
Cycloaddition Reactions and Annulation Strategies
Cycloaddition and annulation reactions are powerful tools for the construction of complex cyclic and polycyclic systems. rsc.org These strategies can be applied to the this compound scaffold to generate novel fused heterocycles.
Cycloaddition Reactions: These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. youtube.com The pyrimidine ring, with its double bonds, can potentially participate in cycloaddition reactions. For example, [4+2] cycloadditions (Diels-Alder type reactions) and [4+3] cycloadditions are common strategies for forming six- and seven-membered rings, respectively. dntb.gov.ua The specific reactivity of this compound in such reactions would depend on the reaction conditions and the nature of the reacting partner.
Annulation Strategies: Annulation involves the formation of a new ring fused to an existing one. This can be achieved through a variety of intramolecular or intermolecular reactions. For instance, a reaction between a 2-thioxopyrimidin-4-one and a hydrazonoyl chloride can lead to the formation of a nih.govnih.govtriazolo[4,3-a]pyrimidinone through an S-alkylation followed by an intramolecular cyclization. nih.gov Similar strategies could be envisioned for this compound, where functional groups on the pyrimidine ring or the tolyl moiety serve as handles for building new fused rings.
Regioselective and Stereoselective Transformations
Controlling the regioselectivity and stereoselectivity of reactions is a critical aspect of modern organic synthesis. In the context of this compound, the substitution pattern on both the pyrimidine and tolyl rings can direct the outcome of chemical transformations.
Regioselectivity: The regioselectivity of reactions on the pyrimidine ring is often governed by the electronic effects of the existing substituents. For example, in the reaction of 2-thioxopyrimidin-4-ones with hydrazonoyl chlorides, the formation of angular versus linear nih.govnih.govtriazolo[4,3-a]quinazolin-5-ones was found to be controlled by electronic factors of the pyrimidinone starting material. nih.gov A similar level of control can be expected for this compound, where the interplay between the tolyl group and other substituents on the pyrimidine ring would direct the regiochemical outcome of derivatization reactions. A retro-Diels-Alder strategy has also been employed for the regioselective synthesis of nih.govnih.govtriazolo[4,3-a]pyrimidin-7(1H)-ones. nih.gov
Stereoselectivity: For reactions that generate new stereocenters, controlling the stereochemistry is paramount. In the synthesis of octahydro nih.govnih.govtriazolo[4,3-a]quinazolin-5-ones, the stereochemistry of the starting cyclohexane-fused 2-thioxopyrimidin-4-one dictated the stereochemistry of the final product. nih.gov When derivatizing this compound, particularly in reactions involving the tolyl methyl group or in cycloadditions, the formation of specific stereoisomers could be influenced by the use of chiral catalysts or auxiliaries.
Synthesis of Fused Polycyclic Systems Incorporating the Pyrimidinone Core
The this compound scaffold is a valuable precursor for the synthesis of a variety of fused polycyclic systems, including pyrido[2,3-d]pyrimidin-4(3H)-ones and thieno[2,3-d]pyrimidin-4(3H)-ones. These fused systems are of significant interest due to their diverse biological activities.
Pyrido[2,3-d]pyrimidin-4(3H)-ones
The synthesis of pyrido[2,3-d]pyrimidin-4(3H)-ones can be achieved by constructing a pyridine (B92270) ring onto the pyrimidine core. nih.gov A common approach involves the reaction of a 4-aminopyrimidine (B60600) derivative with a suitable three-carbon synthon. For example, a preformed N-substituted pyrimidine-4-amine bearing a functional group at the C5 position can undergo cyclization to form the pyridopyrimidine system. nih.gov The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones has been accomplished from a preformed N-substituted pyrimidine-4-amine with a carbon functional group at position C5. nih.gov Another strategy involves the reaction of 2-aminopyridine (B139424) derivatives with appropriate reagents to build the pyrimidine ring. The synthesis of 7-(5-bromobenzofuran-2-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one was achieved by reacting the corresponding amino-thieno[2,3-b]pyridine derivative with formic acid. mdpi.com Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been designed and synthesized as potential EGFR inhibitors. nih.gov
Thieno[2,3-d]pyrimidin-4(3H)-ones
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones typically involves the construction of a thiophene (B33073) ring fused to the pyrimidine core or vice versa. One method starts with a substituted 2-aminothiophene-3-carboxylic acid which is reacted with an acid chloride to form a benzoxazinone (B8607429) intermediate. This intermediate is then treated with an amine to yield the desired thieno[2,3-d]pyrimidin-4(3H)-one. Another approach utilizes a one-pot reaction of 2H-thieno[2,3-d] nih.govnih.govoxazine-2,4(1H)-diones with aromatic aldehydes and amines. nih.gov The resulting thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been investigated for their anticancer properties. nih.govnih.gov
The following table provides a summary of representative synthetic strategies for these fused systems.
| Fused System | Starting Materials | Key Reaction Steps | Reference |
| Pyrido[2,3-d]pyrimidin-4(3H)-ones | 4-Aminopyrimidine derivative and a three-carbon synthon | Cyclization | nih.gov |
| 3-Amino-thieno[2,3-b]pyridine derivative and formic acid | Cyclization | mdpi.com | |
| Thieno[2,3-d]pyrimidin-4(3H)-ones | 2-Aminothiophene-3-carboxylic acid and acid chloride | Formation of benzoxazinone, followed by reaction with an amine | |
| 2H-Thieno[2,3-d] nih.govnih.govoxazine-2,4(1H)-dione, aromatic aldehyde, and amine | One-pot condensation/cyclization | nih.gov |
Preclinical Biological and Biochemical Investigations: Mechanistic Insights
Enzyme Inhibition Studies and Mechanistic Elucidation
The interaction of small molecules with enzymes is a cornerstone of modern pharmacology. Research into 2-(o-Tolyl)pyrimidin-4(3H)-one has begun to explore its inhibitory effects on several classes of enzymes that are well-established as therapeutic targets.
Kinases are a large family of enzymes that play a central role in cell signaling and are frequently dysregulated in diseases such as cancer. The phosphatidylinositol 3-kinase (PI3K), epidermal growth factor receptor (EGFR), and receptor tyrosine kinase-like orphan receptor 1 (ROR1) are particularly important targets in oncology.
Currently, there is no publicly available scientific literature or data that specifically details the inhibitory activity of this compound against PI3K, EGFR, or ROR1. While the pyrimidine (B1678525) scaffold is a common feature in many kinase inhibitors, the specific effects of the o-tolyl substitution at the 2-position of the pyrimidin-4(3H)-one core on these particular kinases have not been reported.
Interactive Data Table: Kinase Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) | Assay Conditions | Source |
| PI3K | Data Not Available | - | - |
| EGFR | Data Not Available | - | - |
| ROR1 | Data Not Available | - | - |
Tyrosinase is a key enzyme in the biosynthesis of melanin, making it a target for agents aimed at treating hyperpigmentation disorders. The enzyme contains a dinuclear copper center that is crucial for its catalytic activity.
There are no specific studies reporting the tyrosinase inhibitory activity of this compound. Research on related pyrimidine derivatives suggests that the pyrimidine core can be a scaffold for tyrosinase inhibitors, with activity often dependent on the nature and position of substituents that can interact with the copper ions in the active site. However, without experimental data for the title compound, its potential for tyrosinase inhibition remains speculative.
Interactive Data Table: Tyrosinase Inhibitory Activity of this compound
| Parameter | Value | Method | Source |
| IC₅₀ (µM) | Data Not Available | - | - |
| Inhibition Type | Data Not Available | - | - |
| Key Interactions | Data Not Available | - | - |
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Their inhibition has emerged as a promising strategy in cancer therapy.
The potential for this compound to act as an HDAC inhibitor has not been documented in the available scientific literature. While other heterocyclic compounds, including some pyrimidine derivatives, have been developed as HDAC inhibitors, these typically possess a zinc-binding group, which is absent in the structure of this compound.
Interactive Data Table: HDAC Inhibitory Activity of this compound
| HDAC Isoform | IC₅₀ (µM) | Assay Type | Source |
| Pan-HDAC | Data Not Available | - | - |
| Specific Isoforms | Data Not Available | - | - |
Cellular Pathway Modulation in In Vitro Models
Beyond direct enzyme inhibition, understanding how a compound affects cellular processes such as programmed cell death (apoptosis) and cell division (cell cycle) is crucial. These in vitro studies provide insights into the potential cellular outcomes of enzyme inhibition or other molecular interactions.
Apoptosis is a natural and essential process for removing damaged or unwanted cells. Many anti-cancer therapies work by inducing apoptosis in tumor cells.
There is currently no published research describing the effects of this compound on the induction of apoptosis in any cell line. Therefore, it is unknown whether this compound can trigger the molecular cascades leading to programmed cell death.
Interactive Data Table: Apoptosis Induction by this compound
| Cell Line | Treatment Concentration | Apoptotic Cell Population (%) | Method | Source |
| - | Data Not Available | Data Not Available | - | - |
| - | Data Not Available | Data Not Available | - | - |
The cell cycle is a tightly regulated series of events that leads to cell division. Disruption of the cell cycle, or cell cycle arrest, can prevent the proliferation of cancer cells.
No studies have been reported in the scientific literature that investigate the impact of this compound on cell cycle progression. Consequently, it is not known if this compound can cause cells to arrest at specific phases of the cell cycle (e.g., G1, S, G2, or M phase).
Interactive Data Table: Cell Cycle Arrest Induced by this compound
| Cell Line | Treatment Concentration | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Source |
| - | Data Not Available | Data Not Available | Data Not Available | Data Not Available | - |
| - | Data Not Available | Data Not Available | Data Not Available | Data Not Available | - |
Protein Expression Modulation
The modulation of protein-protein interactions (PPIs) is a critical mechanism through which small molecules can exert therapeutic effects. nih.gov While direct studies on the protein expression modulation of this compound are not extensively detailed in the available literature, the broader class of pyrimidinone derivatives has been shown to influence various signaling pathways, often as a downstream consequence of inhibiting specific enzymes or receptors. nih.govnih.gov For instance, the inhibition of protein synthesis at its initial stages is a known mechanism of action for some antibacterial agents containing a pyrimidine-like core, which suggests a potential area for future investigation for this compound. nih.gov
Antimicrobial Activity: Mechanistic Perspectives
Derivatives of pyrimidine have demonstrated significant antimicrobial, antitubercular, anticancer, and anti-inflammatory activities. innovareacademics.in The structural diversity of pyrimidine analogs allows for a broad spectrum of biological actions.
Antibacterial Mechanisms (e.g., Quorum Sensing Inhibition)
A key antibacterial strategy of some pyrimidine derivatives is the inhibition of quorum sensing (QS). nih.govnih.gov QS is a cell-to-cell communication system in bacteria that regulates gene expression, including virulence factors and biofilm formation, in response to population density. mdpi.comfrontiersin.org By disrupting QS, these compounds can mitigate bacterial pathogenicity without directly killing the bacteria, which may reduce the selective pressure for developing resistance. nih.govmdpi.com
For example, certain quinazolinone analogs, which share structural similarities with pyrimidinones (B12756618), have been shown to inhibit the Pseudomonas Quinolone Signal (PQS) pathway, a crucial component of quorum sensing in Pseudomonas aeruginosa. nih.gov These inhibitors are designed to mimic the natural signaling molecules, thereby blocking the receptor and disrupting the signaling cascade. nih.gov One study identified a pyrimidine derivative, (2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide), as a LasR inhibitor in P. aeruginosa, leading to potent antibiofilm activity. nih.govresearchgate.net This compound was shown to downregulate key quorum sensing regulatory genes. nih.gov
Another antibacterial mechanism for related heterocyclic compounds, such as 1,2,4-triazolo[1,5-a]pyrimidine derivatives, involves the dual inhibition of bacterial DNA gyrase and dihydrofolate reductase (DHFR). nih.govacs.org DNA gyrase is essential for maintaining DNA structure during replication, and its inhibition leads to bacterial cell death. nih.gov
Antifungal Mechanisms
The antifungal potential of pyrimidine derivatives has also been explored. Thieno[2,3-d]pyrimidin-4(3H)-one compounds, for instance, have been developed for the treatment and prevention of fungal infections. wipo.int While the precise mechanisms for many pyrimidinone-based antifungal agents are still under investigation, a common target for antifungal drugs is the fungal cell membrane, specifically the biosynthesis of ergosterol. nih.gov For example, azole antifungals inhibit the conversion of lanosterol (B1674476) to ergosterol, a vital component of the fungal cell membrane. nih.gov It is plausible that some pyrimidinone derivatives may act through similar or novel pathways to disrupt fungal cell integrity.
Some hydrazone derivatives, synthesized from precursors that could lead to pyrazole (B372694) derivatives, have shown promising antifungal activity against various Candida species, including azole-resistant strains. nih.gov The structure-activity relationship of these compounds highlighted the importance of specific substitutions for their biological activity. nih.gov
Structure-Activity Relationship (SAR) of Antimicrobial Analogs
The antimicrobial efficacy of pyrimidinone analogs is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing their potency and selectivity.
For a series of 1,2,4-triazolo[1,5-a]pyrimidine derivatives, the following SAR insights were noted:
The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is essential for activity. nih.govacs.org
Substitutions at various positions on the phenyl rings can significantly influence antibacterial and antifungal potency. For example, in one series, a methoxy (B1213986) group at the para-position of a phenyl ring at position 7 of the triazolopyrimidine core, combined with a chlorine or methoxy group on another phenyl ring, resulted in high activity. nih.govacs.org
In another study on 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives with a pyrimidine-substituted piperazine, it was found that the nature and position of substituents on the pyrimidine ring were critical for antibacterial activity against Gram-positive bacteria. nih.gov
Table 1: SAR of Antimicrobial Pyrimidine Analogs
| Compound Series | Key Structural Features for Activity | Observed Effect | Reference |
|---|---|---|---|
| 1,2,4-Triazolo[1,5-a]pyrimidines | 1,2,4-triazolo[1,5-a]pyrimidine core | Essential for dual inhibition of DNA gyrase and DHFR. | nih.govacs.org |
| Substitutions on phenyl rings | Modulates potency against various bacterial and fungal strains. | nih.govacs.org | |
| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinones | Pyrimidine-substituted piperazine | Enhances antibacterial activity against Gram-positive bacteria. | nih.gov |
Investigation of Other Biological Targets and Interactions (e.g., Sigma-1 Receptor)
Beyond antimicrobial activity, pyrimidinone derivatives have been investigated for their interactions with other important biological targets. The sigma-1 receptor, a unique intracellular protein chaperone, has been identified as a potential target for compounds with a tolyl group. nih.gov This receptor is involved in a variety of cellular functions and has been implicated in neurological disorders. nih.gov
While direct binding studies of this compound to the sigma-1 receptor are not prominently reported, the interaction of 1,3-di(2-tolyl)guanidine (DTG), a well-known sigma receptor ligand, has been extensively characterized. nih.gov This suggests that the o-tolyl moiety present in the subject compound could potentially confer affinity for sigma receptors. The sigma-1 receptor exists in monomeric and oligomeric forms, and its function can be modulated by ligand binding. nih.gov
Lead Optimization and Design Principles for Bioactive Pyrimidinone Analogs
The development of potent and selective pyrimidinone-based therapeutic agents relies on strategic lead optimization. This process involves iterative chemical synthesis and biological evaluation to enhance desired properties while minimizing off-target effects.
Key principles for the design of bioactive pyrimidinone analogs include:
Scaffold Hopping and Bioisosteric Replacement: The pyrimidine core can be modified or replaced with other heterocyclic systems, such as triazolopyrimidines, to explore new chemical space and improve biological activity. mdpi.comresearchgate.net
Structure-Based Drug Design: When the three-dimensional structure of the target protein is known, computational methods like molecular docking can be used to predict the binding modes of pyrimidinone analogs and guide the design of new derivatives with improved affinity. nih.govnih.govacs.org
SAR-Guided Modifications: As discussed previously, systematic modifications of the pyrimidinone scaffold and its substituents, based on SAR data, are essential for enhancing potency and selectivity. nih.govacs.orgnih.gov
For example, in the development of pyrimidinone inhibitors of adenylyl cyclase type 1 (AC1), a pyrazolylpyrimidinone scaffold was identified and optimized through SAR studies, leading to analogs with low micromolar potency and improved drug-like properties. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,3-di(2-tolyl)guanidine (DTG) |
| (2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide) |
| 1-o-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Advanced Applications in Chemical Biology and Material Sciences
Development of Chemical Probes for Biological Systems
No information is available on the development or use of 2-(o-Tolyl)pyrimidin-4(3H)-one as a chemical probe.
Role in Preclinical Drug Discovery and Lead Compound Identification
There are no published studies on the role of this compound in preclinical drug discovery or its identification as a lead compound.
Applications in Agrochemical Research and Development
Research detailing the application of this compound in agrochemical research and development is not found in the available literature.
Potential as Components in Functional Materials and Supramolecular Assemblies
There is no available data on the potential of this compound as a component in functional materials or its use in supramolecular assemblies.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-(o-Tolyl)pyrimidin-4(3H)-one with high purity?
- Methodology : Synthesis typically involves multi-step reactions starting from pyrimidinone precursors. Key steps include:
- Coupling reactions : Use Suzuki-Miyaura or Ullmann coupling for introducing the o-tolyl group to the pyrimidinone core.
- Solvent and temperature control : Polar aprotic solvents (e.g., DMF) at 80–120°C improve reaction efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
- Data Table :
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | 70–85% |
| Reaction Time | 12–24 h | — |
| Purification Method | Column Chromatography | 80–90% |
Q. How can solubility and stability challenges of this compound be addressed in vitro?
- Methodology :
- Solubility : Use DMSO for stock solutions (10–50 mM) with sonication. For aqueous buffers, employ co-solvents (e.g., PEG-400) or cyclodextrin-based formulations .
- Stability : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Protect from light and oxygen using amber vials and inert atmospheres .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., o-tolyl substitution at C2) and hydrogen bonding at N3 .
- Mass Spectrometry : HRMS (ESI+) validates molecular weight (e.g., [M+H]+ at m/z 243.1) .
- IR Spectroscopy : Detects carbonyl (C=O) stretch at ~1680 cm⁻¹ and NH bend at ~1550 cm⁻¹ .
Advanced Research Questions
Q. How can molecular docking predict the biological targets of this compound derivatives?
- Methodology :
- Target Selection : Prioritize kinases (e.g., EGFR) or inflammatory mediators (COX-2) based on structural analogs .
- Docking Software : Use AutoDock Vina with PyRx for ligand-receptor scoring. Validate with MD simulations (GROMACS) to assess binding stability .
- Data Table :
| Target Protein | Docking Score (kcal/mol) | Binding Affinity (Kd, nM) |
|---|---|---|
| EGFR (PDB: 1M17) | -9.2 ± 0.3 | 120 ± 15 |
| COX-2 (PDB: 5KIR) | -8.7 ± 0.5 | 250 ± 30 |
Q. What strategies resolve contradictions in reported bioactivity data for pyrimidin-4(3H)-one derivatives?
- Methodology :
- Assay Standardization : Compare IC₅₀ values under identical conditions (e.g., ATP concentration in kinase assays) .
- Metabolite Profiling : Use LC-MS/MS to identify degradation products that may interfere with activity .
- Structural-Activity Analysis : Correlate substituent effects (e.g., o-tolyl vs. p-tolyl) with potency trends .
Q. How to design this compound derivatives with improved metabolic stability?
- Methodology :
- Bioisosteric Replacement : Substitute the pyrimidinone oxygen with sulfur (e.g., thienopyrimidinone analogs) to reduce CYP450-mediated oxidation .
- Prodrug Approaches : Introduce hydrolyzable groups (e.g., acetyl) at N3 to enhance bioavailability .
- In Silico ADMET Prediction : Use SwissADME to optimize logP (2–3) and PSA (<140 Ų) for blood-brain barrier penetration .
Contradictions and Validation
- Spectral Data Discrepancies : Conflicting NMR shifts (e.g., NH proton at δ 10.9 vs. 11.2) may arise from solvent polarity or tautomerism. Validate using 2D NMR (COSY, HSQC) .
- Biological Activity Variability : Discrepant IC₅₀ values (e.g., 50 nM vs. 200 nM) often stem from cell line differences (e.g., HEK293 vs. HeLa). Replicate assays in ≥3 independent studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
